molecular formula C21H24FN5O B2544512 5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2415502-44-0

5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2544512
CAS No.: 2415502-44-0
M. Wt: 381.455
InChI Key: DMFKAMILCDXJDE-UHFFFAOYSA-N
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Description

5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylpyridazinyl group and a fluorophenylmethyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps, including the formation of the pyridazinyl and pyrrole rings. The synthetic route typically starts with the preparation of the cyclopropylpyridazinyl intermediate, followed by the introduction of the fluorophenylmethyl group. The final step involves the formation of the octahydropyrrolo[3,4-c]pyrrole ring system under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide include other pyridazinyl and pyrrole derivatives. These compounds may share similar structural features but differ in their functional groups or ring systems. The uniqueness of this compound lies in its specific combination of cyclopropylpyridazinyl and fluorophenylmethyl groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c22-18-5-1-14(2-6-18)9-23-21(28)27-12-16-10-26(11-17(16)13-27)20-8-7-19(24-25-20)15-3-4-15/h1-2,5-8,15-17H,3-4,9-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFKAMILCDXJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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